2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a hydroxyl group, a nitrophenyl group, and an isopropyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Alkylation: Addition of the isopropyl group.
Amidation: Formation of the benzamide structure.
Hydroxylation: Introduction of the hydroxyl group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, alkyl halides for alkylation, and amines for amidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(2-methylphenyl)-5-(propan-2-yl)benzamide: Lacks the nitro group.
2-Hydroxy-N-(4-nitrophenyl)-5-(propan-2-yl)benzamide: Different position of the nitro group.
2-Hydroxy-N-(2-methyl-4-nitrophenyl)benzamide: Lacks the isopropyl group.
Uniqueness
The presence of both the nitro group and the isopropyl group in 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
55419-23-3 |
---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methyl-4-nitrophenyl)-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-10(2)12-4-7-16(20)14(9-12)17(21)18-15-6-5-13(19(22)23)8-11(15)3/h4-10,20H,1-3H3,(H,18,21) |
InChI Key |
VLONVHCXIPYZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.